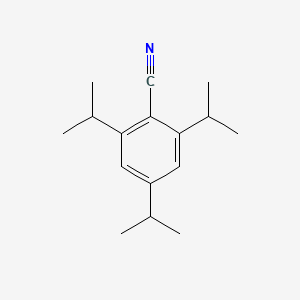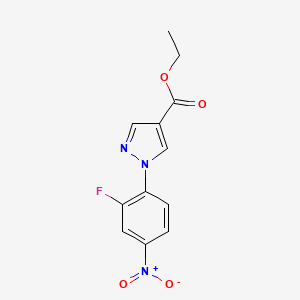
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate is a heterocyclic compound that features an imidazole ring fused to a quinazoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of both imidazole and quinazoline moieties in its structure suggests that it may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylquinazoline with an imidazole derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as methanol or ethanol are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The quinazoline moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of cell proliferation, reduction of inflammation, and antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazoline: Lacks the imidazole ring but shares the quinazoline structure.
1H-Imidazole: Contains the imidazole ring but lacks the quinazoline moiety.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains two imidazole rings and a pyridine ring, showing different coordination properties.
Uniqueness
6-(1H-imidazol-1-yl)-2-phenylquinazoline oxalate is unique due to the combination of imidazole and quinazoline moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and pharmacology .
Propiedades
Fórmula molecular |
C19H14N4O4 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
6-imidazol-1-yl-2-phenylquinazoline;oxalic acid |
InChI |
InChI=1S/C17H12N4.C2H2O4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21;3-1(4)2(5)6/h1-12H;(H,3,4)(H,5,6) |
Clave InChI |
MUGWMPDUWFYVOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)






![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)


![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
